1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin
Overview
Description
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. These compounds are persistent organic pollutants (POPs) and are regulated in most areas due to their environmental persistence and potential health impacts .
Mechanism of Action
Target of Action
The primary target of 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of AhR leads to changes in the expression of target genes involved in xenobiotic metabolism. The compound’s action primarily affects the xenobiotic metabolic process , leading to the activation of enzymes that metabolize xenobiotics, or foreign substances, in the body .
Result of Action
The activation of AhR and the subsequent changes in gene expression can lead to various molecular and cellular effects. For instance, this compound has been observed to reduce antibody production against sheep red blood cells in mice . It is also involved in cell-cycle regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It has been found in animal feed and in the air near municipal waste incinerators . As a persistent organic pollutant, it is resistant to environmental degradation and can have significant impact on health and the environment .
Biochemical Analysis
Biochemical Properties
1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . Upon binding to AhR, this compound induces the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This interaction leads to the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound is involved in cell-cycle regulation and is likely to play an important role in the development and maturation of many tissues . Additionally, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the aryl hydrocarbon receptor (AhR). This binding activates the AhR, which then translocates to the nucleus and binds to the xenobiotic response element (XRE) promoter region of target genes . This activation leads to the expression of phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . The compound mediates its effects through these enzyme activations, resulting in biochemical and toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is extremely stable, even when heated to high temperatures . Solutions of this compound in methanol are degraded by exposure to summer sunlight or ultraviolet irradiation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with hepatic accumulation associated with alterations of several biochemical parameters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, the compound decreases the production of antibodies against sheep red blood cells at dosages of 0.5 and 2 µg/kg . High doses of the compound have been associated with toxic effects, including liver damage and alterations in biochemical parameters .
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of phase I and II xenobiotic metabolizing enzymes . These enzymes, such as CYP1A1, play a crucial role in the metabolism of xenobiotic compounds, leading to their detoxification and excretion . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s stability and resistance to degradation contribute to its accumulation in specific tissues, such as the liver . This accumulation can lead to long-term toxic effects and alterations in cellular function .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity and function . The compound’s interaction with the aryl hydrocarbon receptor (AhR) and subsequent translocation to the nucleus is a key aspect of its subcellular localization . This targeting is essential for the activation of xenobiotic response elements and the expression of metabolizing enzymes .
Preparation Methods
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is typically produced as a by-product during the manufacture of organochlorides, the bleaching of paper, and the chlorination processes in waste and drinking water treatment plants. It can also be formed during the incineration of municipal solid waste and industrial processes . The compound is extremely stable, even when heated to high temperatures, and solutions of this compound in methanol are degraded by exposure to sunlight or ultraviolet light .
Chemical Reactions Analysis
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is known for its chemical stability. It undergoes limited chemical reactions due to its stable structure. it can be degraded by photolysis when exposed to ultraviolet light. The compound is insoluble in water and does not readily react with common reagents under standard conditions .
Scientific Research Applications
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is primarily studied for its toxicological effects and environmental impact. It is used in research to understand the mechanisms of toxicity of dioxins and related compounds. The compound is also studied for its role in endocrine disruption, immunotoxicity, and carcinogenicity. Research on this compound helps in developing strategies for environmental remediation and pollution control .
Comparison with Similar Compounds
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is one of several chlorinated dibenzo-p-dioxins. Similar compounds include 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD), and octachlorodibenzo-p-dioxin (OCDD). These compounds share similar structures but differ in the number and position of chlorine atoms. This compound is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity .
Properties
IUPAC Name |
1,2,3,6,7,8-hexachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLUIPQDHHPDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20466 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023824 | |
Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0023824 | |
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Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,6,7,8-hexachlorodibenzo-p-dioxin is a fluffy white solid. (NTP, 1992), White solid; [CAMEO] White crystals; [MSDSonline] | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20466 | |
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Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Vapor Pressure |
3.6X10-11 mm Hg at 25 °C /extrapolated/ | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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CAS No. |
57653-85-7 | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20466 | |
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Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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Melting Point |
545 to 547 °F (NTP, 1992), 285-286 °C | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20466 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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